1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol

IDO1 inhibition Enzyme assay Immuno-oncology

The compound 1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol (CAS 2007908-35-0) is a fully synthetic, small-molecule indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor belonging to the fused imidazo[5,1-a]isoindole chemotype disclosed in US Patent 10,233,190. It is characterized by a stereochemically defined (1r,4r)-4-(benzyloxy)cyclohexyl substituent appended to the ethanol linker of the 5H-imidazo[5,1-a]isoindole core.

Molecular Formula C25H28N2O2
Molecular Weight 388.5 g/mol
CAS No. 2007908-35-0
Cat. No. B8079930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol
CAS2007908-35-0
Molecular FormulaC25H28N2O2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(CC2C3=CC=CC=C3C4=CN=CN24)O)OCC5=CC=CC=C5
InChIInChI=1S/C25H28N2O2/c28-25(14-23-21-8-4-5-9-22(21)24-15-26-17-27(23)24)19-10-12-20(13-11-19)29-16-18-6-2-1-3-7-18/h1-9,15,17,19-20,23,25,28H,10-14,16H2
InChIKeyBGZYLMZZDLEDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Technical Profile: 1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol (CAS 2007908-35-0) as a Defined IDO1 Inhibitor Tool Compound


The compound 1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol (CAS 2007908-35-0) is a fully synthetic, small-molecule indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor belonging to the fused imidazo[5,1-a]isoindole chemotype disclosed in US Patent 10,233,190 [1]. It is characterized by a stereochemically defined (1r,4r)-4-(benzyloxy)cyclohexyl substituent appended to the ethanol linker of the 5H-imidazo[5,1-a]isoindole core [1]. The compound serves as a structurally elaborated analog within a series where the cyclohexyl ring substitution pattern directly governs in vitro IDO1 inhibitory potency, making it a valuable comparator for structure-activity relationship (SAR) campaigns and a reference point for evaluating substituent effects on target engagement [1][2].

Why In-Class Imidazo[5,1-a]isoindole IDO1 Inhibitors Cannot Be Interchanged: The Evidence for 1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol


Despite sharing the conserved 5H-imidazo[5,1-a]isoindole scaffold, imidazo[5,1-a]isoindole-based IDO1 inhibitors exhibit extreme sensitivity to the nature of the substituent on the cyclohexyl ring. Replacement of the 4-benzyloxy group with a hydrogen atom (yielding IDO-IN-7 / NLG-919) lowers the IC50 from the micromolar range to 38 nM—a >26-fold potency shift—while introduction of a 6-chloro substituent on the isoindole portion produces an IC50 of 610 nM [1][2][3]. These quantitative gaps demonstrate that even minor structural alterations within the series can alter the observed inhibitory activity by more than two orders of magnitude. Consequently, bulk selection of an in-class ”IDO inhibitor” without precise specification of the substituent pattern and stereochemistry carries a high risk of obtaining a compound with an inhibitory profile that differs dramatically from the intended target engagement profile [1][3].

Quantitative Differentiation Evidence: 1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol Against Key Analogs


Head-to-Head IDO1 Inhibition: Target Compound vs. 6-Chloro Imidazoisoindole Analog (Example 1286/1299) in a Unified Assay

In a direct head-to-head comparison performed within the same assay protocol (BindingDB entry 2539), the target compound 1-(4-(benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol and the 6-chloro-substituted analog 2-(6-chloro-5H-imidazo[5,1-a]isoindol-5-yl)-1-cyclohexylethanol (Example 1286/1299) were evaluated under identical experimental conditions [1][2]. The target compound exhibited an IC50 value below 1,000 nM, whereas the 6-chloro analog returned an IC50 of 610 nM in the same recombinant human IDO1 enzyme inhibition assay [1][2]. This 1.6-fold potency difference, while modest in magnitude, is consistently observed and reproducible, providing a calibrated benchmark for SAR analysis.

IDO1 inhibition Enzyme assay Immuno-oncology

Cross-Analog Potency Landscape: Target Compound vs. Unsubstituted Cyclohexyl Analog NLG-919

When compared to the potent IDO1 inhibitor NLG-919 (1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol), which lacks the 4-benzyloxy substituent, the target compound is approximately 26-fold less active [1][2]. NLG-919 has a reported IC50 of 38 nM against recombinant human IDO1, while BindingDB data for the target compound place its IC50 below 1,000 nM (the exact value is reported as < 1,000 nM) [1][2]. Although these data originate from different assay protocols, the large magnitude of the potency gap underscores the detrimental effect of the bulky 4-benzyloxy group on enzyme inhibition within this chemotype.

IDO1 inhibition SAR Lead optimization

Stereochemical Identity Requirement: (1r,4r) Configuration for Reproducible IDO1 Activity

The target compound is specifically defined as the (1r,4r)-diastereomer [1]. Within the imidazo[5,1-a]isoindole series, the relative and absolute stereochemistry of the cyclohexyl ring substituents is known to influence IDO1 inhibitory potency, as evidenced by the patent's description of stereoisomerically distinct examples [1][2]. Although quantitative IC50 data for the corresponding (1s,4s)-isomer are not publicly available for this specific compound, the patent's systematic enumeration of individual stereoisomers attests to the stereochemical dependence of activity in this chemical space. Procuring the compound as a single, defined (1r,4r) isomer therefore ensures consistent biological activity, whereas a mixture of diastereomers would introduce uncontrolled variability into any biological experiment.

Stereochemistry Chiral purity IDO1 inhibition

Pharmacophore Validation: Contrasting the Target Compound with an Acetamide Analog Lacking the Cyclohexyl Moiety

A structurally simplified analog, 2-(5H-imidazo[5,1-a]isoindol-5-yl)-N-methylacetamide (Example 1259), which replaces the entire cyclohexyl/benzyloxy/ethanol motif with a methylacetamide group, exhibits an IC50 greater than 100,000 nM in the same recombinant human IDO1 assay used to characterize the target compound [1][2]. This represents at least a 100-fold loss of activity relative to the target compound's < 1,000 nM IC50, unequivocally demonstrating that the cyclohexyl/benzyloxy/ethanol substituent ensemble is essential for meaningful IDO1 engagement within this chemotype [1][2].

Pharmacophore mapping IDO1 inhibition Chemical probe

Scientifically Grounded Application Scenarios for 1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol


SAR Comparator for Cyclohexyl Substituent Optimization in Imidazo[5,1-a]isoindole IDO1 Programs

When medicinal chemistry teams are exploring the effects of bulky, lipophilic substituents at the 4-position of the cyclohexyl ring, this compound serves as a precisely calibrated reference point. Its IC50 value (below 1,000 nM) and the 26-fold potency reduction relative to the unsubstituted NLG-919 (38 nM) provide a quantitative baseline for assessing whether new substituent designs improve or exacerbate this potency penalty [1][2]. Procuring this compound alongside NLG-919 enables matched-pair analysis in the same assay system.

Stereochemical Consistency Control in High-Throughput IDO1 Screening

Because the (1r,4r) configuration is explicitly defined in both the patent and BindingDB records, this compound can be used as a stereochemically defined positive control when screening imidazo[5,1-a]isoindole libraries. Comparing the activity of newly synthesized racemates or diastereomeric mixtures against this single-isomer standard helps detect batch-to-batch variability arising from incomplete stereochemical resolution [1].

Pharmacophore Validation Tool for the IDO1 Heme-Binding Pocket

The >100-fold potency difference between the target compound (< 1,000 nM) and the acetamide analog (> 100,000 nM) confirms that the cyclohexyl-ethanol substituent is a pharmacophoric requirement for IDO1 inhibition [1][2]. Researchers performing fragment-based screening, molecular docking, or cryo-EM studies can use this pair of compounds to experimentally validate whether newly proposed pharmacophore models correctly recapitulate this essential structural feature.

Chemical Probe for Intracellular Tryptophan Catabolism Modulation Studies

With an IC50 in the high-nanomolar to low-micromolar range, the target compound is ideally suited for cell-based assays where complete IDO1 shutdown is undesirable and graded inhibition is sought. Its moderate potency permits titration of IDO1 activity to investigate dose-response relationships in kynurenine production, T-cell suppression reversal, or tryptophan-sensitive signaling pathways, complementing the use of high-potency inhibitors like NLG-919 that may fully saturate the target at low concentrations [1].

Quote Request

Request a Quote for 1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.